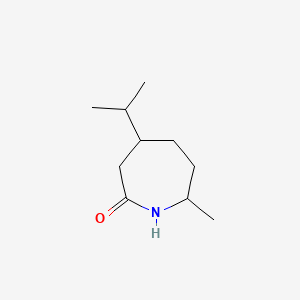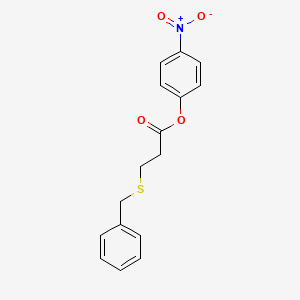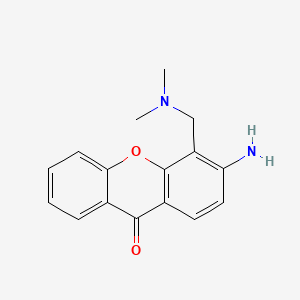![molecular formula C16H17ClS B14661806 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene CAS No. 51317-75-0](/img/structure/B14661806.png)
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is an organic compound characterized by its unique structure, which includes a chlorinated benzene ring and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene typically involves the chlorination of 4-methylbenzyl sulfide. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the benzene ring. Common reagents used in this synthesis include thionyl chloride and sulfur-containing compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the chlorinated benzene ring to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorinated benzene ring can participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-chloro-4-[(methylsulfonyl)methyl]benzene
- 1-{CHLORO[BIS(4-METHYLPHENYL)]METHYL}-4-METHYLBENZENE
Comparison: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is unique due to its specific structural features, such as the presence of both a chlorinated benzene ring and a sulfanyl group.
Eigenschaften
CAS-Nummer |
51317-75-0 |
|---|---|
Molekularformel |
C16H17ClS |
Molekulargewicht |
276.8 g/mol |
IUPAC-Name |
1-[[chloro-(4-methylphenyl)methyl]sulfanylmethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-12-3-7-14(8-4-12)11-18-16(17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI-Schlüssel |
UNLBNTKYPBMURZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


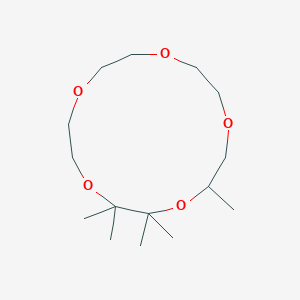
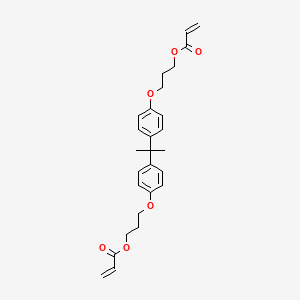
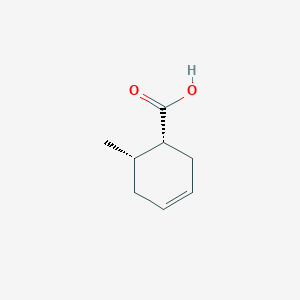
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
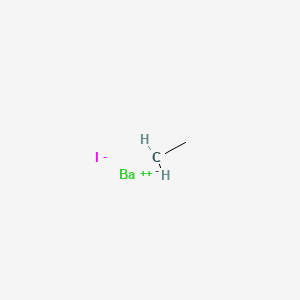
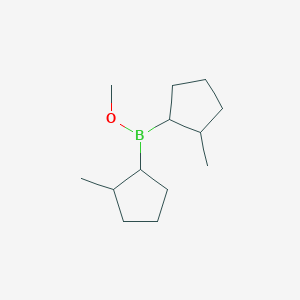
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)

